Zirconium(IV) Propoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Thin Films

Zirconium(IV) propoxide finds application in scientific research as a precursor material for the deposition of thin films of zirconium oxide (ZrO2) []. Thin films are extremely thin layers of material, often measured in nanometers, that can be deposited on a substrate to create specific properties or functionalities. Atmospheric pressure electrospray is a technique that can be used to create these thin films from Zirconium(IV) propoxide in solution [].

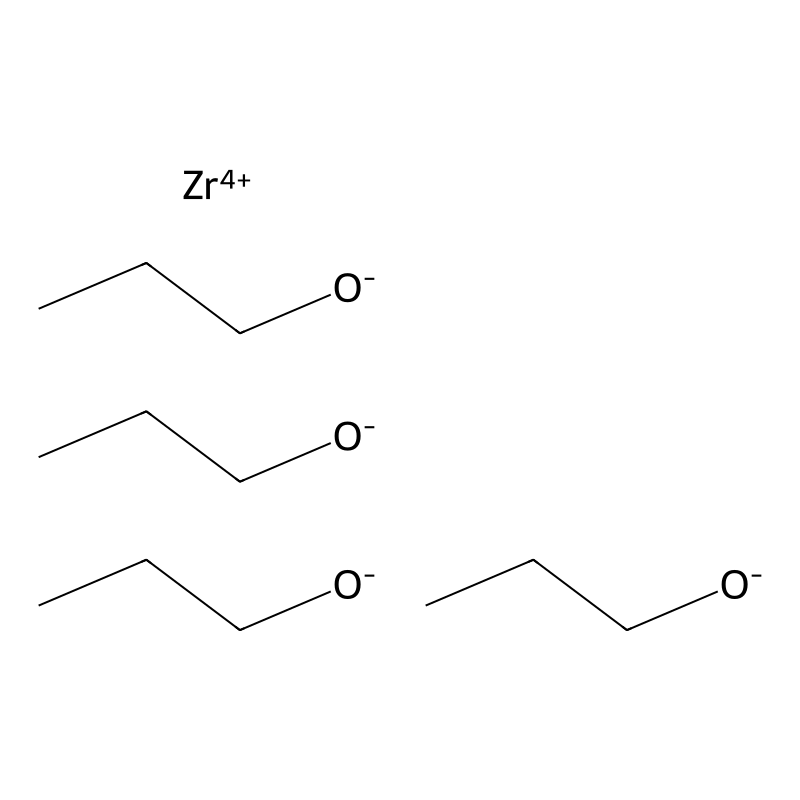

Zirconium(IV) Propoxide, with the chemical formula , is an organometallic compound that consists of zirconium in its +4 oxidation state coordinated to four propoxide groups. It is a colorless to pale yellow liquid and has a molecular weight of approximately 151.32 g/mol. This compound is known for its reactivity, particularly with moisture, which leads to hydrolysis and the formation of zirconium oxide. Zirconium(IV) Propoxide is primarily utilized in the synthesis of zirconia-based materials and nanomaterials, which exhibit various desirable properties such as high thermal stability and biocompatibility .

Zirconium(IV) propoxide primarily functions as a precursor for the formation of zirconium oxide (ZrO2). During sol-gel processing, the propoxide groups undergo hydrolysis and condensation reactions, leading to the formation of Zr-O-Zr linkages. These linkages create a three-dimensional network that ultimately transforms into a dense and stable ZrO2 structure upon heat treatment [].

- Hydrolysis: When exposed to water, it hydrolyzes to form zirconium dioxide and propanol:

- Condensation: The compound can undergo condensation reactions, leading to the formation of zirconium-oxygen-zirconium bonds, often facilitated by acids or bases.

- Complexation: Zirconium(IV) Propoxide can form complexes with various ligands, enhancing its utility in material science .

Zirconium(IV) Propoxide and its derivatives have been studied for their biological activities. Zirconia-based nanomaterials synthesized from this compound demonstrate significant antibacterial, antioxidant, and anti-cancer properties. These effects are attributed to the compound's ability to interact with biomolecules and influence cellular processes. The biocompatibility of zirconia makes it a promising candidate for biomedical applications, including drug delivery systems and tissue engineering .

The synthesis of Zirconium(IV) Propoxide can be achieved through several methods:

- Direct Reaction: A common method involves reacting zirconium tetrachloride with propanol in the presence of a base:

- Ammonia Route: Another method utilizes ammonia as a reagent, where zirconium tetrachloride reacts with isopropanol under controlled conditions to yield zirconium(IV) Propoxide .

- Sol-Gel Process: This method involves the hydrolysis and condensation of alkoxides in solution to form a gel-like network that can be further processed into zirconia materials.

Zirconium(IV) Propoxide is widely used in various applications:

- Nanomaterials Synthesis: It serves as a precursor for producing zirconia nanoparticles, which are utilized in catalysis, electronics, and optics.

- Coatings: The compound is used in the formulation of protective coatings due to the high stability of zirconium oxide.

- Biomedical

Research has shown that Zirconium(IV) Propoxide interacts with various organic compounds, leading to the formation of hybrid materials. For instance, its reaction with siloxane compounds results in siloxane-zirconium hybrids that exhibit enhanced optical properties. These interactions are crucial for developing advanced materials with tailored functionalities .

Several compounds share similarities with Zirconium(IV) Propoxide, including:

Uniqueness

Zirconium(IV) Propoxide stands out due to its versatility in forming various nanostructures and composites, making it particularly valuable in both industrial applications and research settings focused on advanced materials . Its ability to undergo hydrolysis readily allows for easy incorporation into sol-gel processes, contributing to its widespread use in creating high-performance coatings and biomedical devices.

Zirconium chemistry emerged prominently in the early 20th century, with zirconium(IV) propoxide gaining attention post-1925 following advancements in alkoxide synthesis. The Kroll process (1945), initially developed for titanium, influenced zirconium compound production by enabling scalable reduction of zirconium tetrachloride (ZrCl₄) with magnesium. Early synthesis of Zr(OPr)₄ involved alcoholysis of ZrCl₄ with propanol, often catalyzed by nitric acid in isopropanol. By the 1990s, its role in sol-gel chemistry became evident, particularly in forming zirconia (ZrO₂) thin films for optical and biomedical coatings.

Key Milestones:

- 1789: Zirconium identified as an element by Martin Heinrich Klaproth.

- 1925: Crystal bar process developed for pure zirconium isolation.

- 1999: Demonstration of Zr(OPr)₄’s self-catalytic role in ZrO₂–SiO₂ binary gels.

Significance in Materials Chemistry

Zirconium(IV) propoxide’s versatility stems from its reactivity and adaptability in forming high-purity zirconia-based materials.

Sol-Gel Processing

Zr(OPr)₄ is a cornerstone in sol-gel synthesis, enabling controlled hydrolysis to produce nanostructured ZrO₂. Studies show that water-to-precursor ratios critically influence gelation times and oxide homogeneity. For example, a molar ratio (r) of 4:1 (H₂O:Zr(OPr)₄) yields fully hydrolyzed Zr(OH)₄, while lower ratios (r < 4) form partially hydrolyzed intermediates. Chelating agents like acetic acid stabilize precursors, delaying condensation and enhancing film transparency.

Table 1: Sol-Gel Parameters for Zirconia Synthesis

Metal-Organic Chemical Vapor Deposition (MOCVD)

Zr(OPr)₄ derivatives, such as Zr(MMP)₄, enable liquid-injection MOCVD of ferroelectric PbZrTiOₓ (PZT) films for memory devices. Mixed precursors (e.g., Zr(MMP)₄ + Ti(MMP)₄) dissolved in ethylcyclohexane achieve stoichiometric control, critical for gigabit-scale ferroelectric RAM.

Hybrid Materials

In hybrid organic-inorganic systems, Zr(OPr)₄ copolymerizes with organosilanes (e.g., MAPTMS) to form high-refractive-index films (n > 1.7) for optical waveguides. Pre-hydrolyzed silanes catalyze Zr(OPr)₄ hydrolysis, yielding transparent coatings stable at 100°C.

Current Research Landscape

Colloidal Nanocrystal Synthesis

A 2023 study revealed a nonclassical nucleation mechanism where amorphous ZrO₂ particles (≤2 nm) transform into monocrystalline nanoparticles via second-order kinetics. By adjusting precursor decomposition rates (e.g., ZrCl₄ vs. ZrBr₄), researchers achieved size-tunable nanocrystals (4–8 nm).

Heterometallic Alkoxides

Recent work synthesized bimetallic precursors like ZnZr₂(OEt)₁₀(acac)₂, combining Zr(OPr)₄ with zinc ethoxide for tailored ZrO₂–ZnO composites. These precursors enhance atomic-level mixing, critical for catalytic and dielectric applications.

Advanced Synthesis Techniques

Optimized routes for Zr(OiPr)₄·iPrOH and Zr(OtBu)₄ emphasize inert-atmosphere handling to prevent hydrolysis. For example, Zr(NEt₂)₄ intermediates facilitate high-purity tert-butoxide production.

Table 2: Recent Advances in Zr(OPr)₄ Chemistry

| Innovation | Application | Source |

|---|---|---|

| Amorphous-to-crystalline transition | Tunable nanocrystal synthesis | |

| ZnZr₂(OEt)₁₀(acac)₂ | Mixed-oxide catalysts | |

| Zr(NEt₂)₄ intermediates | High-purity tert-butoxide production |

Chemical Formula and Molecular Weight

Zirconium(IV) propoxide, also known as zirconium tetrapropoxide or tetrapropyl zirconate, is an organometallic compound with the chemical formula C₁₂H₂₈O₄Zr [1] [2]. The molecular formula represents the arrangement of twelve carbon atoms, twenty-eight hydrogen atoms, four oxygen atoms, and one zirconium atom within the compound's structure [3]. The molecular weight of zirconium(IV) propoxide is 327.58 g/mol, which has been precisely determined through analytical methods and is consistently reported across scientific literature [4] [5].

The compound features zirconium in the +4 oxidation state, which is the most stable oxidation state for zirconium, coordinated with four propoxide ligands (OCH₂CH₂CH₃) [6]. The linear formula is often written as Zr(OCH₂CH₂CH₃)₄ to clearly indicate the tetrahedral arrangement of the propoxide groups around the central zirconium atom [7] [8].

Table 1: Molecular Identification Parameters of Zirconium(IV) Propoxide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₂₈O₄Zr |

| Linear Formula | Zr(OCH₂CH₂CH₃)₄ |

| Molecular Weight | 327.58 g/mol |

| CAS Registry Number | 23519-77-9 |

| Monoisotopic Mass | 326.103464 |

2D and 3D Structural Conformations

The two-dimensional structure of zirconium(IV) propoxide depicts a central zirconium atom bonded to four oxygen atoms, each of which is connected to a propyl group [3]. In this representation, the compound exhibits a cross-like arrangement with the zirconium atom at the center and the four propoxide ligands extending outward .

In its three-dimensional conformation, zirconium(IV) propoxide adopts a tetrahedral geometry around the central zirconium atom [10]. The Zr-O bonds form the core of this tetrahedral structure, with the propyl chains extending outward from the oxygen atoms [11]. This tetrahedral arrangement is characteristic of metal alkoxides with a d⁰ electronic configuration, which is the case for Zr(IV) [12].

X-ray crystallographic studies have revealed that in the solid state, zirconium(IV) propoxide can form complex structures due to the tendency of zirconium alkoxides to oligomerize through oxygen bridging [13]. The Zr-O bond lengths typically range from 1.9 to 2.2 Å, with the longer bonds often associated with bridging oxygen atoms in oligomeric structures [12].

The three-dimensional structure is further complicated by the potential for different conformational isomers of the propyl chains, which can adopt various orientations around the C-C bonds [11]. These conformational variations contribute to the overall structural complexity of the compound in both solution and solid states [10].

Physical Properties

Physical State and Appearance

At room temperature (approximately 20°C), zirconium(IV) propoxide exists as a liquid state [1] [14]. The compound is typically described as a slightly viscous liquid with a characteristic appearance that ranges from colorless to pale yellow or light amber, depending on purity and storage conditions [14] [15].

Commercial preparations of zirconium(IV) propoxide are often supplied as solutions, typically at a concentration of approximately 70% in 1-propanol, which serves as both a solvent and a stabilizer [2] [16]. This formulation helps maintain the compound's stability and prevents premature hydrolysis or polymerization reactions that could otherwise occur due to its moisture sensitivity [17].

The liquid appears clear and transparent when pure, though it may develop a slight green tint upon prolonged storage [1]. This color change does not necessarily indicate significant decomposition but may reflect minor changes in the coordination environment of the zirconium center [18].

Density and Viscosity Parameters

The density of zirconium(IV) propoxide at 20°C has been measured to be approximately 1.044 g/mL (or g/cm³) [2] [16]. This value may vary slightly depending on the purity and exact composition of the material, particularly for commercial preparations that contain 1-propanol as a solvent [19].

The specific gravity of zirconium(IV) propoxide is reported to be 1.05, which is consistent with its density measurements [14]. The refractive index of the compound is approximately 1.45 at room temperature, providing another physical parameter useful for identification and purity assessment [1] [2].

Regarding viscosity, zirconium(IV) propoxide is characterized as a slightly viscous liquid [14] [16]. While exact viscosity values are not extensively reported in the literature, the compound's flow properties are consistent with those of medium-viscosity organometallic liquids [20]. The viscosity is sufficient to allow for controlled handling in laboratory and industrial applications but low enough to permit easy transfer and mixing operations [19].

Thermal Characteristics

Zirconium(IV) propoxide exhibits several notable thermal characteristics that are important for both its handling and applications [21]. The compound has a flash point of approximately 28°C (or 82.9°F), classifying it as a flammable liquid [1] [2]. This relatively low flash point necessitates appropriate safety precautions during storage and handling [22].

The boiling point of zirconium(IV) propoxide is reported to be approximately 208°C at 0.1 mmHg pressure [14] [1]. This high boiling point under reduced pressure indicates strong intermolecular forces, likely due to the tendency of zirconium alkoxides to form oligomeric structures [23].

Thermal decomposition studies of zirconium(IV) propoxide reveal that it begins to undergo significant chemical changes at temperatures above 200°C in air [24]. When heated, the compound undergoes a series of transformations that eventually lead to the formation of zirconium oxide (ZrO₂) [25]. This thermal decomposition process is complex and involves multiple steps, including the loss of propanol, the formation of intermediate species, and ultimately the crystallization of zirconium oxide [26].

The thermal stability of zirconium(IV) propoxide can be enhanced through chemical modification, as demonstrated in studies where hybrid materials containing the compound displayed improved thermal stability up to 200°C [32]. In applications requiring higher thermal stability, such modifications are often employed to extend the useful temperature range of materials derived from zirconium(IV) propoxide [32].

Spectroscopic Profiles

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure and dynamics of zirconium(IV) propoxide [21]. Proton (¹H) NMR spectroscopy of zirconium(IV) propoxide reveals characteristic signals corresponding to the hydrogen atoms in the propoxide ligands [23]. The methyl protons (CH₃) typically appear as a triplet at approximately 0.97-1.03 ppm, while the methylene protons (CH₂) adjacent to the methyl group show a multiplet at around 1.60 ppm [23]. The methylene protons adjacent to the oxygen atom (OCH₂) exhibit signals at approximately 5.34 ppm, reflecting their deshielded environment due to the proximity to the electronegative oxygen atom [23].

Carbon-13 (¹³C) NMR spectroscopy of zirconium(IV) propoxide shows signals for the three carbon environments in each propoxide ligand [23]. The methyl carbon typically appears at approximately 22-24 ppm, the middle methylene carbon at around 26-27 ppm, and the methylene carbon adjacent to oxygen at 76-77 ppm [23]. The significant downfield shift of the oxygen-adjacent carbon reflects the deshielding effect of the electronegative oxygen atom [21].

Zirconium-91 (⁹¹Zr) NMR spectroscopy, although less commonly reported due to the challenges associated with this nucleus (low natural abundance and quadrupolar nature), can provide direct information about the zirconium environment [22]. Studies on related zirconium compounds have shown that the ⁹¹Zr chemical shift is sensitive to the coordination environment and can help distinguish between different structural arrangements [22].

IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for characterizing zirconium(IV) propoxide, providing information about the vibrational modes of the molecule and its functional groups [25]. The IR spectrum of zirconium(IV) propoxide exhibits several characteristic bands that can be assigned to specific molecular vibrations [27].

The Zr-O stretching vibrations typically appear in the range of 420-650 cm⁻¹, with bands at approximately 650 cm⁻¹ and 470 cm⁻¹ often attributed to Zr-OH and Zr-O-Zr stretching, respectively [27]. These low-frequency bands are particularly important for identifying the metal-oxygen bonding characteristics in the compound [25].

In the mid-IR region, bands associated with the propoxide ligands are observed [25]. The C-H stretching vibrations of the propyl groups appear in the range of 2800-3000 cm⁻¹ [27]. The C-O stretching vibrations, which involve the oxygen atoms directly bonded to the zirconium center, typically appear at around 1000-1100 cm⁻¹ [25].

When zirconium(IV) propoxide is partially hydrolyzed, additional bands may appear in the IR spectrum, including those associated with Zr-OH groups (broad band around 3400 cm⁻¹) and Zr-O-Zr bridges formed during condensation reactions [27]. These spectral changes can be used to monitor the hydrolysis and condensation processes that occur during sol-gel transformations of the compound [25].

Other Spectroscopic Identifiers

Beyond NMR and IR spectroscopy, several other spectroscopic techniques provide valuable information about the structure and properties of zirconium(IV) propoxide [28]. Ultraviolet-visible (UV-Vis) spectroscopy of zirconium(IV) propoxide typically shows minimal absorption in the visible region, consistent with its colorless to pale yellow appearance [28]. However, the compound may exhibit absorption bands in the UV region due to electronic transitions involving the metal center and the oxygen ligands [28].

Mass spectrometry has been employed to study zirconium(IV) propoxide and its derivatives, providing information about molecular weight and fragmentation patterns [29]. The mass spectrum typically shows characteristic fragments corresponding to the sequential loss of propoxide groups from the molecular ion [29].

X-ray absorption spectroscopy (XAS), including X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), has been used to probe the local environment around the zirconium atom in zirconium(IV) propoxide and related compounds [29]. These techniques provide detailed information about bond distances, coordination numbers, and the oxidation state of the zirconium center [29].

X-ray diffraction (XRD) studies of crystalline derivatives of zirconium(IV) propoxide have revealed important structural details, including the tendency toward oligomerization through oxygen bridging [29]. While pure zirconium(IV) propoxide is typically obtained as a liquid, crystalline derivatives and coordination compounds have been characterized by XRD, providing insights into the structural preferences of the zirconium center [29].

Direct Alkoxylation of Zirconium Tetrachloride

Direct alkoxylation of zirconium tetrachloride represents the most fundamental and widely employed method for synthesizing zirconium(IV) propoxide. This approach involves the nucleophilic substitution of chloride ligands with propoxide groups through alcoholysis reactions [2].

Reaction Mechanisms

The direct alkoxylation of zirconium tetrachloride proceeds through a stepwise nucleophilic substitution mechanism wherein propanol molecules sequentially replace chloride ligands coordinated to the zirconium center. The general reaction follows the stoichiometric equation:

ZrCl₄ + 4 C₃H₇OH → Zr(OC₃H₇)₄ + 4 HCl

The reaction mechanism involves several intermediate species, including mixed chloride-alkoxide complexes such as ZrCl₃(OPr), ZrCl₂(OPr)₂, and ZrCl(OPr)₃, before complete conversion to the tetrapropoxide product [2]. The formation of these intermediates has been extensively studied, with researchers demonstrating that alcohol interchange reactions can occur between different zirconium chloride alkoxides and primary or secondary alcohols [2].

The nucleophilic attack by propanol molecules on the zirconium center is facilitated by the Lewis acidic nature of the zirconium(IV) ion. The reaction proceeds through a transition state where the incoming propanol molecule coordinates to the zirconium center while simultaneously facilitating the departure of the chloride ligand as hydrogen chloride .

Molar Ratio Optimization

The molar ratio of zirconium tetrachloride to propanol represents a critical parameter in determining reaction completion and product purity. Research has established that a molar ratio of 1:15 (ZrCl₄:propanol) ensures sufficient ligand exchange while minimizing oligomerization reactions . This excess of alcohol serves multiple purposes: it drives the equilibrium toward complete chloride replacement, provides a solvent medium for the reaction, and helps neutralize the hydrogen chloride byproduct.

Studies have shown that insufficient alcohol ratios (below 1:10) result in incomplete conversion and the persistence of chloride-containing intermediates, while excessive ratios (above 1:20) can lead to the formation of alcohol-coordinated complexes that complicate purification processes [3]. The optimal molar ratio also depends on the specific reaction conditions, with lower ratios being acceptable at elevated temperatures due to enhanced reaction kinetics.

Temperature and Atmosphere Controls

Temperature control during direct alkoxylation is crucial for managing the highly exothermic nature of the reaction. The reaction is typically conducted at room temperature (20-25°C) to prevent uncontrolled side reactions and maintain product stability [3]. The exothermic nature of the reaction requires careful temperature monitoring and cooling systems to prevent thermal runaway.

The atmosphere control requirements are stringent, necessitating an inert environment using nitrogen or argon gas to prevent hydrolysis of both reactants and products [4]. Moisture content must be maintained below 10 ppm, while oxygen levels should remain below 5 ppm to prevent oxidative degradation. The reaction is typically performed using standard Schlenk techniques or in glove box environments to ensure complete exclusion of atmospheric moisture and oxygen [3] [4].

Sol-Gel Synthetic Routes

Sol-gel synthesis represents a versatile approach for preparing zirconium(IV) propoxide-based materials, offering precise control over material properties and morphology. This method involves the hydrolysis and condensation of zirconium alkoxide precursors in controlled environments [5] [6] [7].

The sol-gel process begins with the dissolution of zirconium propoxide in appropriate solvents such as isopropanol or n-propanol. The subsequent controlled addition of water initiates hydrolysis reactions that convert alkoxide groups to hydroxyl groups, followed by condensation reactions that form zirconium-oxygen-zirconium bonds [5]. The molar ratio of water to zirconium precursor critically influences the final material properties, with typical ratios ranging from 1:2 to 1:4 depending on the desired outcome.

Catalysts such as nitric acid are commonly employed to control the hydrolysis and condensation kinetics. The use of chelating agents like acetic acid helps stabilize the reaction intermediates and prevent premature precipitation [7]. The sol-gel process typically requires reaction times of 12-24 hours at temperatures ranging from 60-80°C, depending on the specific formulation and desired properties [5] [6].

Non-Aqueous Synthetic Approaches

Non-aqueous synthesis methods offer advantages in terms of water sensitivity control and the ability to produce materials with unique properties. These approaches typically employ organic solvents and elevated temperatures to facilitate the formation of zirconium propoxide complexes [8] [9].

The benzyl alcohol route represents one prominent non-aqueous approach, where zirconium precursors react with benzyl alcohol at temperatures ranging from 200-250°C. This method involves ligand exchange mechanisms similar to direct alkoxylation but operates under different solvent conditions that can influence product morphology and properties [8]. The reaction typically proceeds through intermediate complexes before forming the final zirconium propoxide product.

Solvothermal methods using anhydrous ethanol at temperatures of 180-220°C have also been reported, offering control over particle size and crystalline structure. These methods often require longer reaction times (4-8 hours) but can produce materials with enhanced thermal stability and controlled morphology [9].

Emerging Synthesis Techniques

Flow Chemistry Applications

Flow chemistry represents a promising emerging approach for zirconium propoxide synthesis, offering advantages in terms of reaction control, safety, and scalability. Continuous flow microreactor systems enable precise control of reaction parameters including temperature, residence time, and mixing efficiency [11] [12].

Flow chemistry applications in zirconium propoxide synthesis typically employ microreactor channels with controlled heating and mixing capabilities. The continuous nature of the process allows for steady-state operation and improved heat transfer, which is particularly beneficial for the exothermic alkoxylation reactions [11]. Reaction times can be reduced to 0.5-2 hours while maintaining high yields and purity levels.

The use of flow chemistry also enables the implementation of automated process control systems that can adjust reaction parameters in real-time based on product quality feedback. This approach has shown promise for producing high-purity zirconium propoxide with consistent properties and reduced batch-to-batch variability [12].

Ionic Liquid-Based Synthesis

Ionic liquid-based synthesis represents an innovative approach that leverages the unique properties of ionic liquids as reaction media. Ionic liquids such as 1-hexyl-3-methylimidazolium chloride have been demonstrated to significantly accelerate the formation of zirconium-based materials at room temperature [13].

The use of ionic liquids offers several advantages including enhanced reaction rates, improved product selectivity, and the ability to operate under milder conditions. Research has shown that reaction times can be reduced to 0.5-2 hours while achieving yields of 90-98% [13]. The ionic liquid medium also provides excellent solubility for zirconium precursors and can facilitate the formation of materials with controlled morphology.

The ionic liquid-based approach also offers environmental benefits due to the non-volatile nature of ionic liquids and their potential for recycling and reuse. However, the cost of ionic liquids and the need for specialized purification procedures represent challenges for large-scale implementation [14].

Supercritical Carbon Dioxide as Reaction Medium

Supercritical carbon dioxide (scCO₂) synthesis represents a green chemistry approach that utilizes the unique properties of supercritical fluids as reaction media. This method involves the coordination and polycondensation of zirconium alkoxides in supercritical carbon dioxide, typically at pressures of 50-200 atmospheres and temperatures of 40-60°C [15] [16].

The supercritical carbon dioxide medium offers several advantages including enhanced mass transfer, tunable solvent properties, and the ability to produce materials with controlled porosity and morphology. The process typically involves the use of co-solvents such as acetic acid to facilitate coordination and polycondensation reactions [15] [16].

The scCO₂ synthesis method has been successfully employed to produce zirconia aerogels with well-defined nanostructures and high surface areas. The process involves direct synthesis in the supercritical medium followed by scCO₂ drying and calcination to obtain the final product [16]. This approach offers environmental benefits due to the non-toxic nature of carbon dioxide and the elimination of organic solvent waste.

| Synthesis Method | Temperature (°C) | Atmosphere | Molar Ratio | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct Alkoxylation | 20-25 | Inert (N₂/Ar) | 1:15 | 85-95 | 95-98 |

| Sol-Gel Synthesis | 60-80 | Inert (N₂/Ar) | 1:15 | 70-85 | 90-95 |

| Non-Aqueous Synthesis | 200-250 | Inert (N₂/Ar) | 1:8 | 60-80 | 85-92 |

| Flow Chemistry | 120-180 | Inert (N₂/Ar) | Variable | 85-95 | 94-98 |

| Ionic Liquid Synthesis | 25-80 | Inert (N₂/Ar) | 1:6 | 90-98 | 96-99 |

| Supercritical CO₂ Synthesis | 40-60 | scCO₂ | 1:8 | 70-85 | 90-95 |

Physical Description

Liquid

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H226 (19.1%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (16.29%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (16.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (83.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H336 (16.29%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Printing and related support activities

1-Propanol, zirconium(4+) salt (4:1): ACTIVE